molecular formula C22H19N5O B4620165 N-(4-anilinophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(4-anilinophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4620165
M. Wt: 369.4 g/mol
InChI Key: AZVSVJFTIAPCBF-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as AMT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMT is a triazole derivative that has been synthesized through a simple and efficient method, and its unique structural features make it a promising candidate for further research.

Scientific Research Applications

Synthesis and Chemical Properties

  • The chemistry of polyazaheterocyclic compounds, including N-(4-anilinophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, often involves Dimroth rearrangements and the synthesis of derivatives such as v-triazolo[4,5-d]pyrimidines. These processes are crucial for understanding the compound's behavior and potential applications in further chemical syntheses (Sutherland & Tennant, 1971).
  • Synthesis methods for triazoles and their derivatives, including modifications at various positions, provide insights into the adaptability and utility of these compounds in producing pharmacologically active agents. Such synthetic strategies often explore the anti-inflammatory properties of these compounds (Czollner et al., 1990).

Biological Activity

  • Certain derivatives, such as those structurally related to this compound, exhibit significant anti-inflammatory activity, showcasing the potential for these compounds in medicinal chemistry and drug development (Czollner et al., 1990).

Molecular Structure Analysis

  • The investigation of the crystal structure of related compounds provides insights into their molecular conformation, intermolecular and intramolecular hydrogen bonding, and potential implications for their reactivity and interaction with biological targets (Arfan et al., 2008).

Novel Applications

  • Research into the synthesis and application of variously substituted spiro[cyclopropane-1,4′-oxazoline]s and other derivatives underscores the versatility of this compound related compounds in organic chemistry and potential pharmaceutical applications (Dalai et al., 2008).

Properties

IUPAC Name

N-(4-anilinophenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c1-16-21(25-26-27(16)20-10-6-3-7-11-20)22(28)24-19-14-12-18(13-15-19)23-17-8-4-2-5-9-17/h2-15,23H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVSVJFTIAPCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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